molecular formula C17H19N3O6 B10866641 methyl [(4E)-4-(1-ethoxypropylidene)-1-(4-nitrophenyl)-5-oxo-4,5-dihydro-1H-pyrazol-3-yl]acetate

methyl [(4E)-4-(1-ethoxypropylidene)-1-(4-nitrophenyl)-5-oxo-4,5-dihydro-1H-pyrazol-3-yl]acetate

Cat. No.: B10866641
M. Wt: 361.3 g/mol
InChI Key: SYDZQHZCTOPERW-JQIJEIRASA-N
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Description

Methyl 2-[4-[(E)-1-ethoxypropylidene]-1-(4-nitrophenyl)-5-oxo-4,5-dihydro-1H-pyrazol-3-yl]acetate is a complex organic compound that belongs to the class of pyrazole derivatives. This compound is characterized by its unique structure, which includes a pyrazole ring substituted with various functional groups such as ethoxypropylidene, nitrophenyl, and acetate. The presence of these groups imparts distinct chemical and biological properties to the compound, making it of interest in various fields of research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-[4-[(E)-1-ethoxypropylidene]-1-(4-nitrophenyl)-5-oxo-4,5-dihydro-1H-pyrazol-3-yl]acetate typically involves a multi-step process. One common method starts with the preparation of the pyrazole core, which can be achieved through the reaction of hydrazine with a β-diketone. The resulting pyrazole intermediate is then subjected to further functionalization.

    Formation of Pyrazole Core: The reaction of hydrazine hydrate with a β-diketone, such as acetylacetone, under reflux conditions yields the pyrazole core.

    Introduction of Nitro Group: The pyrazole core is nitrated using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group at the desired position.

    Ethoxypropylidene Substitution: The nitro-substituted pyrazole is then reacted with ethyl acetoacetate in the presence of a base, such as sodium ethoxide, to introduce the ethoxypropylidene group.

    Acetate Ester Formation: Finally, the compound is esterified using methanol and a catalytic amount of sulfuric acid to form the methyl acetate ester.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-[4-[(E)-1-ethoxypropylidene]-1-(4-nitrophenyl)-5-oxo-4,5-dihydro-1H-pyrazol-3-yl]acetate undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Reduction: The compound can be oxidized to form corresponding oxides using oxidizing agents like potassium permanganate.

    Substitution: The ethoxy group can be substituted with other alkyl or aryl groups using appropriate alkylating or arylating agents.

Common Reagents and Conditions

    Reducing Agents: Hydrogen gas, palladium on carbon, sodium borohydride.

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Substitution Reagents: Alkyl halides, aryl halides, sodium ethoxide.

Major Products Formed

    Amino Derivatives: Formed by the reduction of the nitro group.

    Oxides: Formed by the oxidation of the compound.

    Substituted Derivatives: Formed by the substitution of the ethoxy group.

Scientific Research Applications

Methyl 2-[4-[(E)-1-ethoxypropylidene]-1-(4-nitrophenyl)-5-oxo-4,5-dihydro-1H-pyrazol-3-yl]acetate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique chemical structure and biological activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of methyl 2-[4-[(E)-1-ethoxypropylidene]-1-(4-nitrophenyl)-5-oxo-4,5-dihydro-1H-pyrazol-3-yl]acetate involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The ethoxypropylidene group may also play a role in modulating the compound’s activity by influencing its binding affinity to target molecules.

Comparison with Similar Compounds

Similar Compounds

    Methyl 2-[1-(4-nitrophenyl)-5-oxo-4,5-dihydro-1H-pyrazol-3-yl]acetate: Lacks the ethoxypropylidene group.

    Ethyl 2-[4-[(E)-1-ethoxypropylidene]-1-(4-nitrophenyl)-5-oxo-4,5-dihydro-1H-pyrazol-3-yl]acetate: Contains an ethyl ester instead of a methyl ester.

Uniqueness

The presence of the ethoxypropylidene group in methyl 2-[4-[(E)-1-ethoxypropylidene]-1-(4-nitrophenyl)-5-oxo-4,5-dihydro-1H-pyrazol-3-yl]acetate imparts unique chemical and biological properties, making it distinct from other similar compounds. This group may enhance the compound’s solubility, stability, and biological activity, making it a valuable compound for various applications.

Properties

Molecular Formula

C17H19N3O6

Molecular Weight

361.3 g/mol

IUPAC Name

methyl 2-[(4E)-4-(1-ethoxypropylidene)-1-(4-nitrophenyl)-5-oxopyrazol-3-yl]acetate

InChI

InChI=1S/C17H19N3O6/c1-4-14(26-5-2)16-13(10-15(21)25-3)18-19(17(16)22)11-6-8-12(9-7-11)20(23)24/h6-9H,4-5,10H2,1-3H3/b16-14+

InChI Key

SYDZQHZCTOPERW-JQIJEIRASA-N

Isomeric SMILES

CC/C(=C\1/C(=NN(C1=O)C2=CC=C(C=C2)[N+](=O)[O-])CC(=O)OC)/OCC

Canonical SMILES

CCC(=C1C(=NN(C1=O)C2=CC=C(C=C2)[N+](=O)[O-])CC(=O)OC)OCC

Origin of Product

United States

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